6-Tert-butoxypyridin-3-OL
Description
6-Tert-butoxypyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at the 3-position and a bulky tert-butoxy group at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The tert-butoxy substituent imparts significant steric hindrance and lipophilicity, influencing its solubility and reactivity in synthetic applications.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridin-3-ol |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 |
InChI Key |
MBZBTRZEDVFWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogues of 6-Tert-butoxypyridin-3-OL include:
Electronic and Steric Effects
- Its electron-donating nature via oxygen may slightly increase ring electron density.
- 6-(Trifluoromethyl)pyridin-3-OL : The -CF₃ group withdraws electrons, making the hydroxyl group more acidic (estimated pKa ~4–5 vs. ~8–9 for tert-butoxy analogue) and the ring more electrophilic .
- 6-Iodo-5-methoxypyridin-3-ol : Iodine’s polarizability and size enhance reactivity in Suzuki or Ullmann couplings, while the methoxy group donates electrons, stabilizing the ring .
Research Findings and Trends
- Steric vs. Electronic Trade-offs : Bulky groups like tert-butoxy limit reaction rates but improve selectivity in multi-step syntheses. In contrast, smaller substituents (e.g., -CF₃) prioritize electronic effects over steric control .
- Solubility and LogP : The tert-butoxy group increases LogP (lipophilicity), reducing aqueous solubility compared to methoxy or pyrrolidinyl derivatives. This property may influence bioavailability in drug design .
- Safety Profiles : While specific data for this compound is unavailable, analogues like 6-(Trifluoromethyl)pyridin-3-OL are flagged for hazards (e.g., skin irritation), suggesting substituents critically impact toxicity .
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